molecular formula C5H10ClF2N B2808251 [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride CAS No. 2241139-59-1

[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2808251
CAS No.: 2241139-59-1
M. Wt: 157.59
InChI Key: WWWSQDQYFBWIDR-VKKIDBQXSA-N
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Description

Properties

IUPAC Name

[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-3-4(2-8)5(3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSQDQYFBWIDR-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene reagents to introduce the CF2 group onto a cyclopropyl precursor . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts can enhance the efficiency of the difluoromethylation process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

a) 1-(2,2-Difluorocyclopropyl)methanamine Hydrochloride
  • CAS : 1426309-49-0
  • Formula : C₄H₇ClF₂N
  • Key Differences :
    • Lacks the methyl group at position 3 of the cyclopropane ring.
    • Simplified structure reduces steric hindrance but may decrease metabolic stability compared to the methyl-substituted target compound.
b) rac-[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine Hydrochloride
  • Formula : C₁₀H₁₂ClF₂N
  • Key Differences: Phenyl substituent at position 3 instead of methyl.
c) rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride
  • Source :
  • Key Differences: Replaces fluorine atoms with methyl groups (2,2-dimethyl).
d) [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride
  • CAS : 2007919-82-4
  • Formula : C₆H₁₃ClF₂N₂
  • Key Differences :
    • Pyrrolidine ring instead of cyclopropane.
    • Reduced ring strain but altered conformational flexibility, impacting receptor interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (HCl Salt) Melting Point (°C)
Target Compound 193.6 1.2 High in water Not reported
1-(2,2-Difluorocyclopropyl)methanamine 154.56 0.8 Moderate Not reported
rac-[(1S,3S)-2,2-Difluoro-3-phenyl... 219.66 2.5 Low Not reported
rac-[(1R,3R)-2,2-Dimethyl-3-phenyl... 227.7 3.0 Very low Not reported

*LogP values estimated using fragment-based methods.

Pharmacological Potential :
  • Fluorine atoms in the target compound enhance metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs .

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